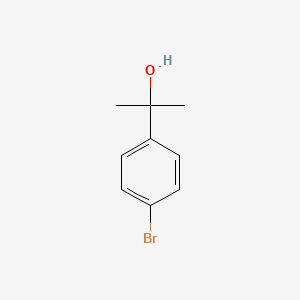

2-(4-Bromophenyl)propan-2-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGYBHJTXLXRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506744 | |

| Record name | 2-(4-Bromophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2077-19-2 | |

| Record name | 2-(4-Bromophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of 2 4 Bromophenyl Propan 2 Ol

Dehydration Reactions

Like other alcohols, 2-(4-Bromophenyl)propan-2-ol can undergo dehydration to form an alkene. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and involves heating the alcohol. libretexts.org The dehydration of this compound would be expected to yield 1-bromo-4-(prop-1-en-2-yl)benzene.

Substitution Reactions

The bromine atom on the phenyl ring can participate in various substitution reactions. For instance, it can be a site for cross-coupling reactions, such as the Negishi coupling, where it can be coupled with organozinc reagents in the presence of a palladium catalyst. cas.cz This allows for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

Use as a Protecting Group

While not a primary application, the hydroxyl group of this compound could potentially be used as a protecting group in multi-step syntheses, although more common protecting groups are generally favored.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)propan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : A widely reported method involves a photoinduced oxidative strategy using molecular oxygen in water. For example, irradiation of α-bromoacetophenone derivatives under blue LED light for 36 hours achieves a 71% yield, with purification via column chromatography . Key parameters include solvent polarity (water enhances radical stability), light intensity, and reaction time. Comparative studies suggest extending irradiation beyond 36 hours may lead to side-product formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Peaks at δ 7.45 (d, J = 8.6 Hz, 2H) and 7.36 (d, J = 8.7 Hz, 2H) confirm the aromatic protons, while δ 1.56 (s, 6H) corresponds to the two methyl groups .

- 13C NMR : Signals at δ 148.2 (quaternary carbon adjacent to hydroxyl) and 72.4 (hydroxyl-bearing carbon) are diagnostic .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can confirm the molecular ion peak (m/z 229.071 for C9H9BrO2 in related analogs) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers at room temperature (20–25°C) under inert gas (N2 or Ar) to prevent oxidation of the hydroxyl group. Avoid exposure to light, as brominated aromatics are prone to photodegradation .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Refer to Safety Data Sheets (SDS) for similar brominated alcohols, which recommend emergency protocols for skin contact (wash with soap/water) and inhalation (move to fresh air) . Toxicity data for structurally analogous compounds (e.g., 4-Phenyl-3-buten-2-ol) suggests limited acute hazards but warrants caution due to potential metabolite reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the efficiency of this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate radical formation in photoinduced reactions .

- Solvent Optimization : Binary solvent systems (e.g., H2O/THF) can enhance solubility of hydrophobic intermediates while maintaining radical stability .

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps, such as bromine radical abstraction .

Q. How do discrepancies in reported solubility data arise, and how can they be resolved experimentally?

- Methodological Answer : Contradictions often stem from variations in solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. spectroscopic). Use the Scott two-liquid model to predict solubility parameters, accounting for local composition effects in mixed solvents . Validate predictions via saturation shake-flask experiments at controlled temperatures (e.g., 25°C ± 0.1°C) .

Q. What mechanistic insights support the role of this compound in radical-mediated reactions?

- Methodological Answer : The compound’s tertiary alcohol structure stabilizes carbon-centered radicals via hyperconjugation. Electron paramagnetic resonance (EPR) studies using spin traps (e.g., TEMPO) can detect transient radical intermediates during photolysis . Computational modeling (DFT) further elucidates bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) and O-H (≈90 kcal/mol) bonds .

Q. How can computational modeling aid in designing derivatives of this compound for specific applications?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., cytochrome P450) .

- Thermodynamic Simulations : Apply the Wilson nonrandomness model to predict activity coefficients in solvent mixtures, guiding purification strategies .

- QSPR Models : Correlate substituent effects (e.g., para-bromo vs. methyl groups) with physicochemical properties (logP, pKa) .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

- Methodological Answer :

- Preparative HPLC : Use a C18 column with isocratic elution (MeCN/H2O, 70:30) to resolve hydroxylated byproducts .

- Crystallization : Slow evaporation from ethyl acetate/hexane (1:3) yields single crystals suitable for X-ray diffraction, as demonstrated for analogs like 2-(4-Methylphenyl)-1-(phenylsulfonyl)-propan-2-ol .

Key Notes

- Synthesis : Prioritize photoinduced methods for scalability and reduced byproduct formation .

- Characterization : Combine NMR, MS, and X-ray crystallography (where applicable) for unambiguous structural confirmation .

- Safety : Adhere to protocols for brominated compounds, including waste disposal in halogenated solvent containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.